N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide
Overview
Description
N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling with Benzamide: The functionalized piperazine is then coupled with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in neurotransmission, such as acetylcholinesterase or serotonin receptors.
Pathways Involved: The compound may modulate neurotransmitter levels, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide
- 4-([4-(4-Methyloxy-Phenyl)-Piperazin-1-Yl]-Phenyl)-Carbamic Acid Phenyl Ester
Uniqueness
N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its methoxyphenyl and benzamide groups may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19-5-3-4-6-24(19)25(30)27-21-9-11-22(12-10-21)28-15-17-29(18-16-28)26(31)20-7-13-23(32-2)14-8-20/h3-14H,15-18H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKMHWYNOHOIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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